(S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride

Description

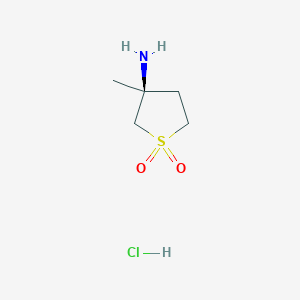

(S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride is a chiral sulfone derivative of tetrahydrothiophene, characterized by a stereogenic center at the 3-position. Its molecular formula is C₅H₁₂ClNO₂S, with a molecular weight of approximately 209.7 g/mol (calculated from ). The compound features a five-membered thiophene ring system oxidized to a 1,1-dioxide (sulfone) structure, a methyl group at the 3-position, and a primary amine functional group. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

(3S)-3-methyl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(6)2-3-9(7,8)4-5;/h2-4,6H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTFWVCBUONAOS-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCS(=O)(=O)C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-chloropropanol with thiourea, under acidic conditions to form the tetrahydrothiophene ring.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For instance, the tetrahydrothiophene ring can be reacted with ammonia or an amine under suitable conditions.

Oxidation to Form the Dioxide: The sulfur atom in the tetrahydrothiophene ring is oxidized to the dioxide form using oxidizing agents such as hydrogen peroxide or peracids.

Resolution of Enantiomers: The chiral center at the 3-position can be resolved using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing large-scale chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfur dioxide group.

Reduction: Reduction reactions can target the sulfur dioxide group, converting it back to a sulfide or sulfoxide.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, sulfoxides.

Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereoselective processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may be exploited in the design of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chiral center allows for specific binding interactions, which can influence the activity of these targets. The sulfur dioxide group can participate in redox reactions, potentially affecting the redox state of the biological environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of sulfonated thiophene and thiomorpholine derivatives. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Observations :

Stereochemistry: The (S)-enantiomer of 3-amino-3-methyltetrahydrothiophene 1,1-dioxide HCl is pharmacologically distinct from its (R)-counterpart (), as enantiomers often exhibit divergent biological activities.

Ring Size : Thiopyran derivatives (6-membered rings) generally display different conformational flexibility compared to thiophene analogs (5-membered rings), impacting binding affinity in drug-receptor interactions .

N-Allyl substitution () introduces a reactive alkene group, enabling further functionalization but reducing solubility. Cyclobutyl substituents () confer rigidity, which may optimize pharmacokinetic profiles in agrochemical applications.

Table 2: Physicochemical and Application Comparison

Research Findings and Implications

- Pharmaceutical Relevance : The target compound’s methyl group and sulfone moiety make it a candidate for protease inhibition, as sulfones often mimic transition states in enzymatic reactions .

- Synthetic Utility: Its chiral purity (S-configuration) is critical for asymmetric synthesis, contrasting with racemic mixtures of non-methylated analogs .

- Limitations: Compared to 4-aminothiopyran derivatives (), the smaller thiophene ring may limit binding to larger enzyme active sites, necessitating structural optimization.

Biological Activity

(S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride, a derivative of tetrahydrothiophene, has garnered attention for its potential biological activities due to its unique structural characteristics. This compound features a tetrahydrothiophene ring with both sulfur and nitrogen functionalities, which contribute to its reactivity and interaction with biological systems. The hydrochloride form enhances its solubility and stability in aqueous environments, making it a suitable candidate for various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.67 g/mol. Its structure can be represented as follows:

The compound is characterized by the presence of a methyl group attached to the nitrogen atom, which may influence its biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related tetrahydrothiophene derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve interference with bacterial metabolic pathways or cell wall synthesis.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

| 3-Aminotetrahydrothiophene 1,1-dioxide | Moderate | Various Gram-positive bacteria |

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative properties against cancer cell lines. Specifically, research involving similar compounds has highlighted their potential in inhibiting the growth of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.

Case Study:

A study examining the effects of related thiophene derivatives on cancer cell lines reported IC50 values indicating significant inhibition at concentrations as low as for certain derivatives against HeLa cells. This suggests that this compound could similarly impact tumor cell proliferation.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with enzymes or receptors involved in metabolic pathways due to its structural features. The presence of both amino and sulfonyl groups suggests potential interactions with various biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.